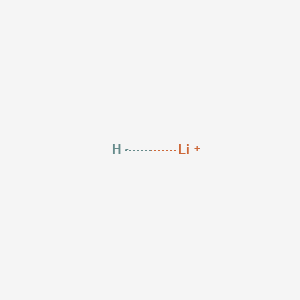
Butylpentyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylpentyl ether is a natural product found in Mosla chinensis with data available.
Aplicaciones Científicas De Investigación
Hydroxyl Group Protection
Butylpentyl ether, similar to substances like dimethyl-tert-butylsilyl, plays a critical role in the protection of hydroxyl groups in chemical synthesis. The stability of these ethers under various conditions, including resistance to hydrogenolysis and mild chemical reduction, makes them valuable in hydroxyl-protecting applications. This is particularly relevant in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).
Renewable Fuel Additive
Glycerol tert-butyl ethers, which share structural similarities with this compound, have been explored as bio-renewable fuel additives. Their synthesis involves the etherification reaction of glycerol with tert-butyl alcohol. When mixed with biodiesel-diesel blends, these ethers show potential for use in diesel engines, impacting engine performance and emissions (Çakmak & Ozcan, 2020).
High Octane Ethers Synthesis
Research has focused on synthesizing high octane ethers, like methyl isobutyl ether and methyl tertiary butyl ether, from coal-derived synthesis gas. This involves gasification of coal, purification of synthesis gas, and direct synthesis of ethers. These ethers, structurally related to this compound, are crucial in enhancing the octane rating of fuels (Klier et al., various years).
Etherification of Glycerol
The etherification of glycerol with tert-butyl alcohol, a process related to the synthesis of this compound, has been optimized for producing oxygenated additives to diesel fuels. The reaction conditions, catalyst loading, and solvent usage are key factors in this process (Chang & Chen, 2011).
Biodegradation of Gasoline Oxygenates
Studies on the biodegradation of gasoline additives like methyl tertiary butyl ether (MTBE) and ethyl tertiary butyl ether (ETBE) can provide insights into the environmental impact of similar compounds like this compound. These studies focus on degradation under various conditions, indicating the resilience or vulnerability of such compounds in different environments (Yeh & Novak, 1994).
Propiedades
Número CAS |
18636-66-3 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
1-butoxypentane |
InChI |
InChI=1S/C9H20O/c1-3-5-7-9-10-8-6-4-2/h3-9H2,1-2H3 |
Clave InChI |
FVUDRZSBJPQJBX-UHFFFAOYSA-N |
SMILES |
CCCCCOCCCC |
SMILES canónico |
CCCCCOCCCC |
| 18636-66-3 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


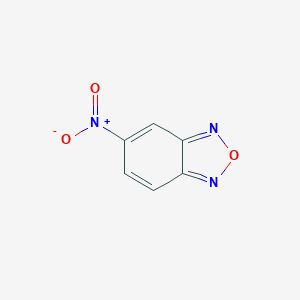
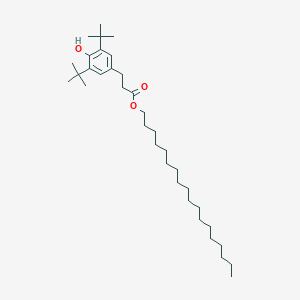
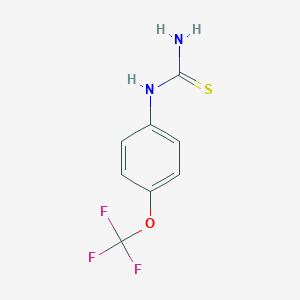
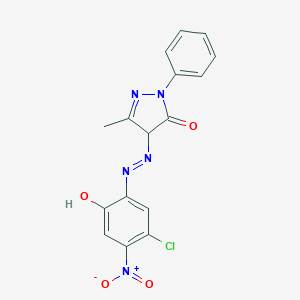
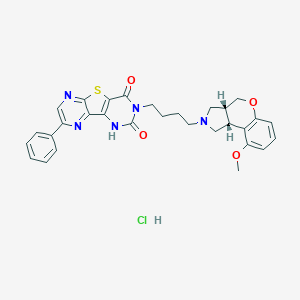
![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)
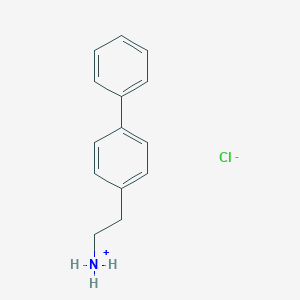
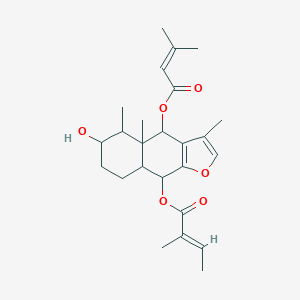
![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)
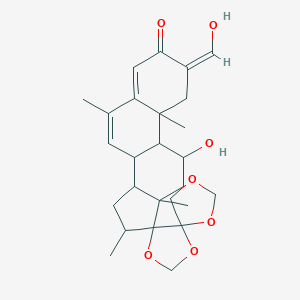
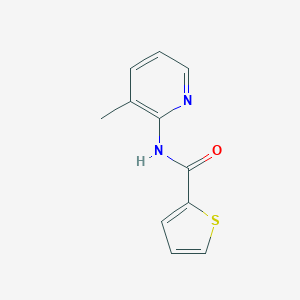
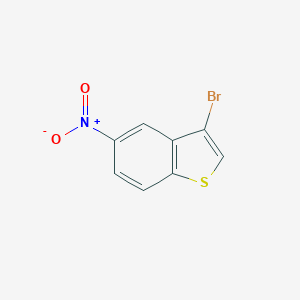
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)
